tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate
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Overview
Description
tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate is a chemical compound with the molecular formula C13H17Br2NO2 and a molecular weight of 379.08 g/mol . This compound is characterized by the presence of a tert-butyl group, a dibromophenyl group, and an ethyl carbamate group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromophenyl isocyanate with tert-butyl alcohol and ethylamine. The reaction is typically carried out in the presence of a catalyst such as zinc(II) triflate and tetrabutylammonium bromide . The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form the desired carbamate . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog with similar protective properties for amines.
Benzyl carbamate: Another protecting group used in organic synthesis.
Phenyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl N-(3,5-dibromophenyl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2/c1-5-16(12(17)18-13(2,3)4)11-7-9(14)6-10(15)8-11/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFNPXZQVNLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1)Br)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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